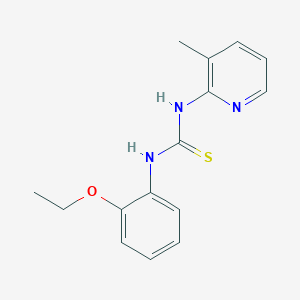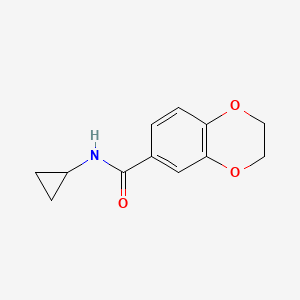
N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that belongs to the class of 1,4-benzodioxane derivatives. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. The structure of this compound includes a cyclopropyl group attached to the nitrogen atom, which can influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:
Ring Closing Metathesis: The starting materials, which include appropriate precursors for the 1,4-benzodioxane ring, are subjected to ring-closing metathesis using a nitro-Grela catalyst. This step forms the 1,4-benzodioxane core structure.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine or ammonia under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxane ring or the cyclopropyl group are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activities, including its potential as an α-adrenergic blocker, spasmolytic agent, and anxiolytic compound.
Medicine: Due to its diverse biological activities, the compound is being explored for its therapeutic potential in treating various conditions such as hypertension, anxiety disorders, and gastrointestinal disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an α-adrenergic blocker, it binds to α-adrenergic receptors, inhibiting their activity and leading to vasodilation and reduced blood pressure. The compound’s anxiolytic effects may be mediated through its interaction with neurotransmitter receptors in the central nervous system, modulating the release and uptake of neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA).
Comparison with Similar Compounds
N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with other 1,4-benzodioxane derivatives, such as:
N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide: This compound has a methyl group instead of a cyclopropyl group, which can affect its chemical reactivity and biological activity.
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide: The presence of a benzyl group can influence the compound’s lipophilicity and its ability to cross biological membranes.
2,3-dihydro-1,4-benzodioxine-6-carboxamide: Lacking any substituent on the nitrogen atom, this compound serves as a simpler analog for studying the effects of different substituents on the benzodioxane ring.
The uniqueness of this compound lies in its cyclopropyl group, which can impart distinct steric and electronic effects, influencing its chemical behavior and biological interactions.
Properties
IUPAC Name |
N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(13-9-2-3-9)8-1-4-10-11(7-8)16-6-5-15-10/h1,4,7,9H,2-3,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFVOPOLLRHCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
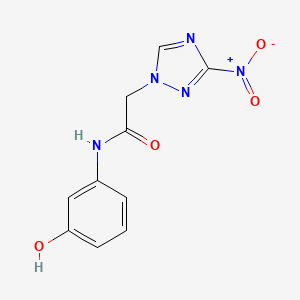
![1-[(3,4,5-Trimethoxyphenyl)methyl]pyrrolidine](/img/structure/B5699735.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B5699738.png)
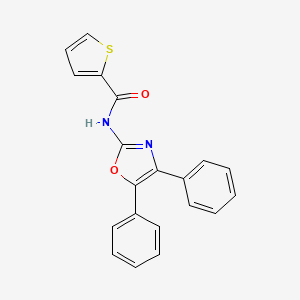
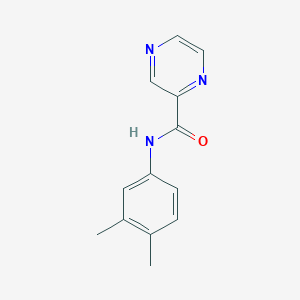
![2-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol](/img/structure/B5699763.png)
![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate](/img/structure/B5699782.png)
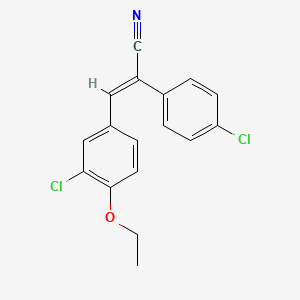
![4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)
![1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine](/img/structure/B5699793.png)
![1-(Azepan-1-yl)-2-[[4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B5699800.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide](/img/structure/B5699814.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5699829.png)
